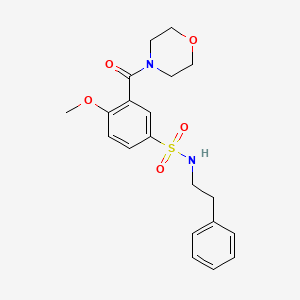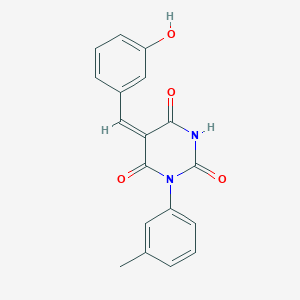![molecular formula C26H26N2O4S B4676024 dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4676024.png)
dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate
説明
Dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DAPT is a gamma-secretase inhibitor, which means it can block the activity of a protein complex called gamma-secretase. This protein complex is involved in the cleavage of amyloid precursor protein, which is associated with the development of Alzheimer's disease. In addition to its potential as a treatment for Alzheimer's disease, DAPT has also been studied for its effects on cancer, inflammation, and other conditions.
作用機序
Dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate works by inhibiting the activity of gamma-secretase, which is involved in the cleavage of amyloid precursor protein. When gamma-secretase is inhibited, the production of beta-amyloid peptides is reduced, which can prevent the formation of beta-amyloid plaques. In cancer cells, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate can inhibit the Notch signaling pathway, which is involved in cell proliferation and survival. This can lead to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has been shown to have several biochemical and physiological effects in scientific research. In Alzheimer's disease research, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has been shown to reduce the production of beta-amyloid peptides and prevent the formation of beta-amyloid plaques. In cancer research, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has been shown to inhibit the growth and proliferation of cancer cells. In addition, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
実験室実験の利点と制限
Dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has several advantages for lab experiments, including its high potency and specificity for gamma-secretase inhibition. However, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate also has several limitations, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are several future directions for research on dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate. In Alzheimer's disease research, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate could be further studied for its potential as a therapeutic agent, including its effects on cognitive function and disease progression. In cancer research, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate could be studied for its potential as a combination therapy with other cancer treatments. In addition, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate could be studied for its effects on other conditions, such as inflammation and autoimmune diseases.
科学的研究の応用
Dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has been extensively studied for its potential as a therapeutic agent in various fields of scientific research. In Alzheimer's disease research, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has also been studied for its effects on cancer, as it has been shown to inhibit the growth and proliferation of cancer cells. In addition, dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate has been studied for its anti-inflammatory effects, as it can inhibit the production of inflammatory cytokines.
特性
IUPAC Name |
dimethyl 5-(3,3-diphenylpropylcarbamothioylamino)benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-31-24(29)20-15-21(25(30)32-2)17-22(16-20)28-26(33)27-14-13-23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,15-17,23H,13-14H2,1-2H3,(H2,27,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFRKLFNNFYOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-{[(3,3-diphenylpropyl)carbamothioyl]amino}benzene-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4675943.png)
![4,7-dimethyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-quinazolinamine](/img/structure/B4675950.png)
![2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide](/img/structure/B4675954.png)
![2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4675960.png)


![N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea](/img/structure/B4675996.png)
![dimethyl 5-[(4-chlorobenzoyl)amino]isophthalate](/img/structure/B4676000.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4676005.png)


![9-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4676033.png)
![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-isobutylhydrazinecarbothioamide](/img/structure/B4676038.png)
![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-phenylpropanamide](/img/structure/B4676044.png)